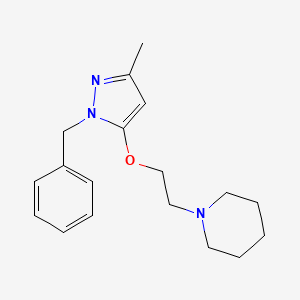
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with benzyl, methyl, and piperidinoethoxy groups, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. For Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-, one common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction can be catalyzed by various agents, including acids and bases, under mild conditions . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis and green chemistry approaches. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, bromine, and sodium borohydride. Reaction conditions vary but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while substitution reactions can produce variously substituted pyrazole derivatives .
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
1,3,5-Trisubstituted pyrazoles: These compounds exhibit diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the piperidinoethoxy group, in particular, may enhance its solubility and bioavailability compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
73972-66-4 |
|---|---|
Formule moléculaire |
C18H25N3O |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-14-18(22-13-12-20-10-6-3-7-11-20)21(19-16)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3 |
Clé InChI |
HTCHRHYDMRFZCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCCCC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


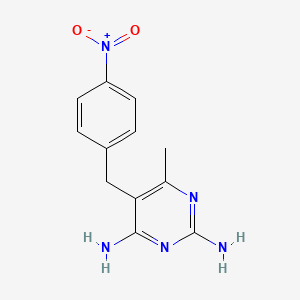
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)

![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)


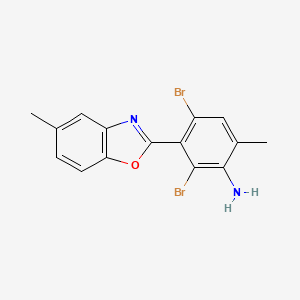

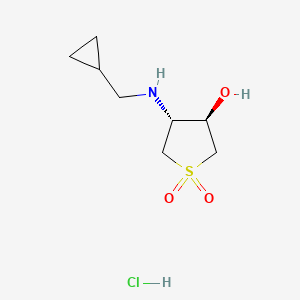
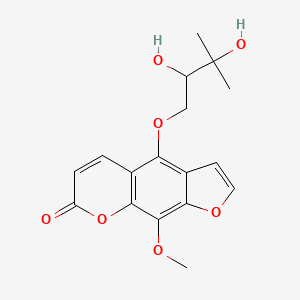

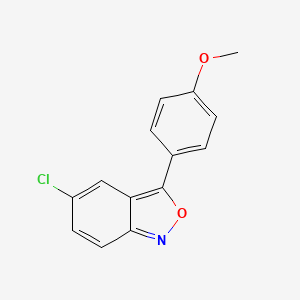
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
